molecular formula C8H11ClN2O2 B2407634 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride CAS No. 105396-69-8

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride

Cat. No.: B2407634
CAS No.: 105396-69-8
M. Wt: 202.64
InChI Key: ITPOCBQCDDHRAN-UHFFFAOYSA-N
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Description

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.

Mechanism of Action

Mode of Action

It’s known that the compound’s structure is similar to that of acetaminophen , suggesting that it may have similar interactions with its targets. These could include inhibiting the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation.

Biochemical Pathways

Given its structural similarity to acetaminophen, it may impact similar pathways, such as the cyclooxygenase (COX) pathway involved in the synthesis of prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxyacetophenone with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 80-90°C and using solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-amino-N-(4-hydroxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPOCBQCDDHRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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